

N-Decanoylglycine: An Endogenous Metabolite at the Crossroads of Metabolic and Cellular Signaling

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Compound of Interest

Compound Name: *N-Decanoylglycine*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-decanoylglycine is an endogenous N-acyl amino acid, a class of lipid signaling molecules gaining increasing attention for their diverse biological activities. This technical guide provides a comprehensive overview of **N-decanoylglycine**, focusing on its metabolic pathways, potential signaling roles through key receptors such as Peroxisome Proliferator-Activated Receptor alpha (PPAR α) and G-protein coupled receptor 119 (GPR119), and detailed methodologies for its analysis. While specific quantitative data for **N-decanoylglycine** remains limited in the scientific literature, this document compiles available information and presents data for structurally related N-acylglycines to provide a valuable resource for researchers in metabolism, pharmacology, and drug discovery.

Introduction

N-acyl amino acids (NAAs) are a diverse family of endogenous signaling lipids formed by the conjugation of a fatty acid to an amino acid via an amide bond.[1] **N-decanoylglycine**, a member of the N-acylglycine (NAG) subclass, is characterized by a 10-carbon fatty acid (decanoic acid) linked to a glycine molecule.[2] These molecules are increasingly recognized for their roles in various physiological processes, and their levels are often altered in metabolic diseases.[2][3] This guide aims to consolidate the current understanding of **N-decanoylglycine**

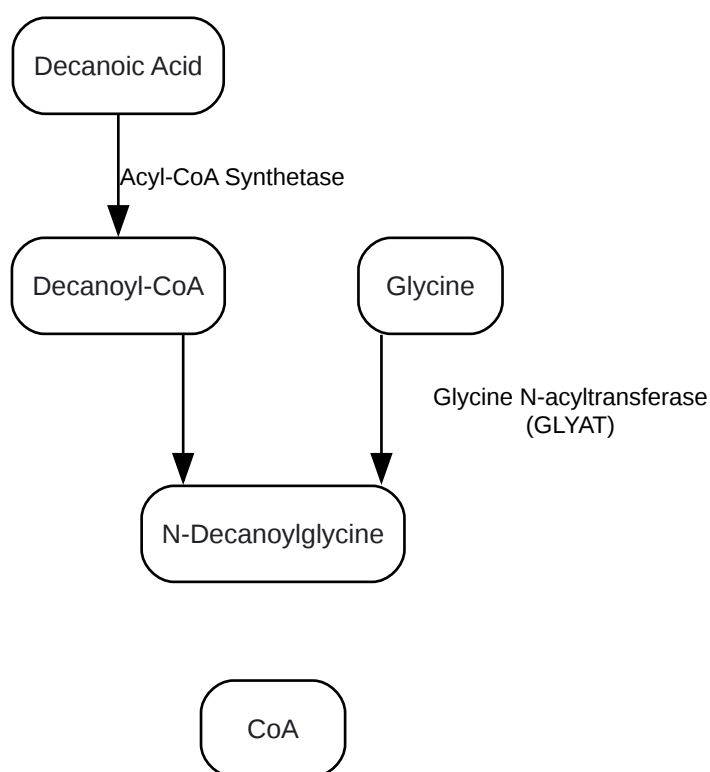
as an endogenous metabolite, with a focus on its biosynthesis, degradation, and potential signaling functions relevant to drug development.

Biosynthesis and Metabolism of N-Decanoylglycine

The metabolism of **N-decanoylglycine** involves enzymatic synthesis and degradation, which regulate its cellular and circulating levels.

Biosynthesis

The primary route for the biosynthesis of **N-decanoylglycine** is through the enzymatic conjugation of decanoyl-CoA with glycine. This reaction is catalyzed by Glycine N-acyltransferase (GLYAT).[2] This enzyme is crucial for the detoxification of xenobiotic and endogenous organic acids by converting their CoA esters into more water-soluble and excretable glycine conjugates.

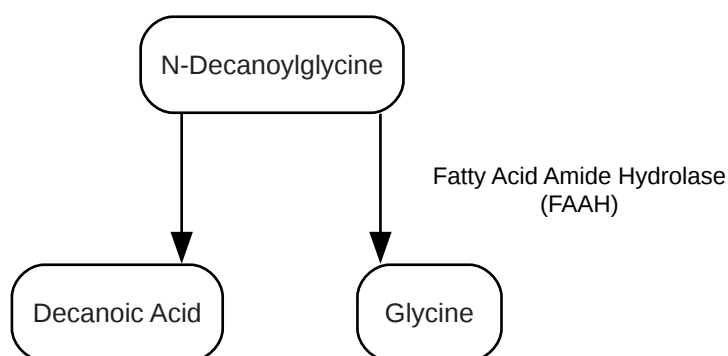


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Biosynthesis of **N-Decanoylglycine**.

Degradation

The degradation of **N-decanoylglycine** is believed to be primarily mediated by the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase responsible for the breakdown of a variety of fatty acid amides, including the endocannabinoid anandamide. It catalyzes the hydrolysis of the amide bond in **N-decanoylglycine**, releasing decanoic acid and glycine.



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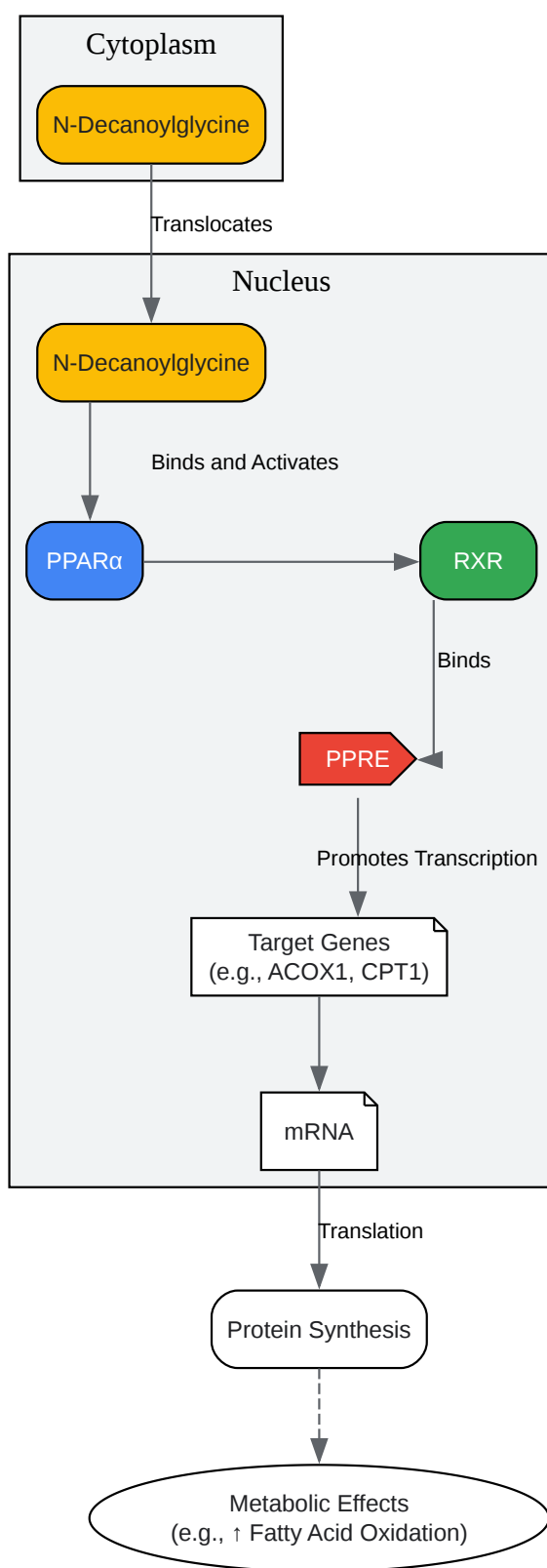
Degradation of **N-Decanoylglycine**.

Potential Signaling Pathways

While direct evidence for **N-decanoylglycine** is still emerging, based on the activities of other N-acyl amino acids, it is hypothesized to act as a signaling molecule, potentially modulating the activity of nuclear receptors and G-protein coupled receptors.

Peroxisome Proliferator-Activated Receptor alpha (PPAR α)

PPAR α is a ligand-activated transcription factor that plays a critical role in the regulation of lipid metabolism.[4] It is activated by a variety of fatty acids and their derivatives.[5] Upon activation, PPAR α forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[1][6] This leads to the transcriptional regulation of genes involved in fatty acid uptake, β -oxidation, and ketogenesis.[4][7] Given its structure, **N-decanoylglycine** is a plausible endogenous ligand for PPAR α . Activation of PPAR α by **N-decanoylglycine** would be expected to influence lipid homeostasis. However, specific data on the binding affinity and activation of PPAR α by **N-decanoylglycine** are not currently available.

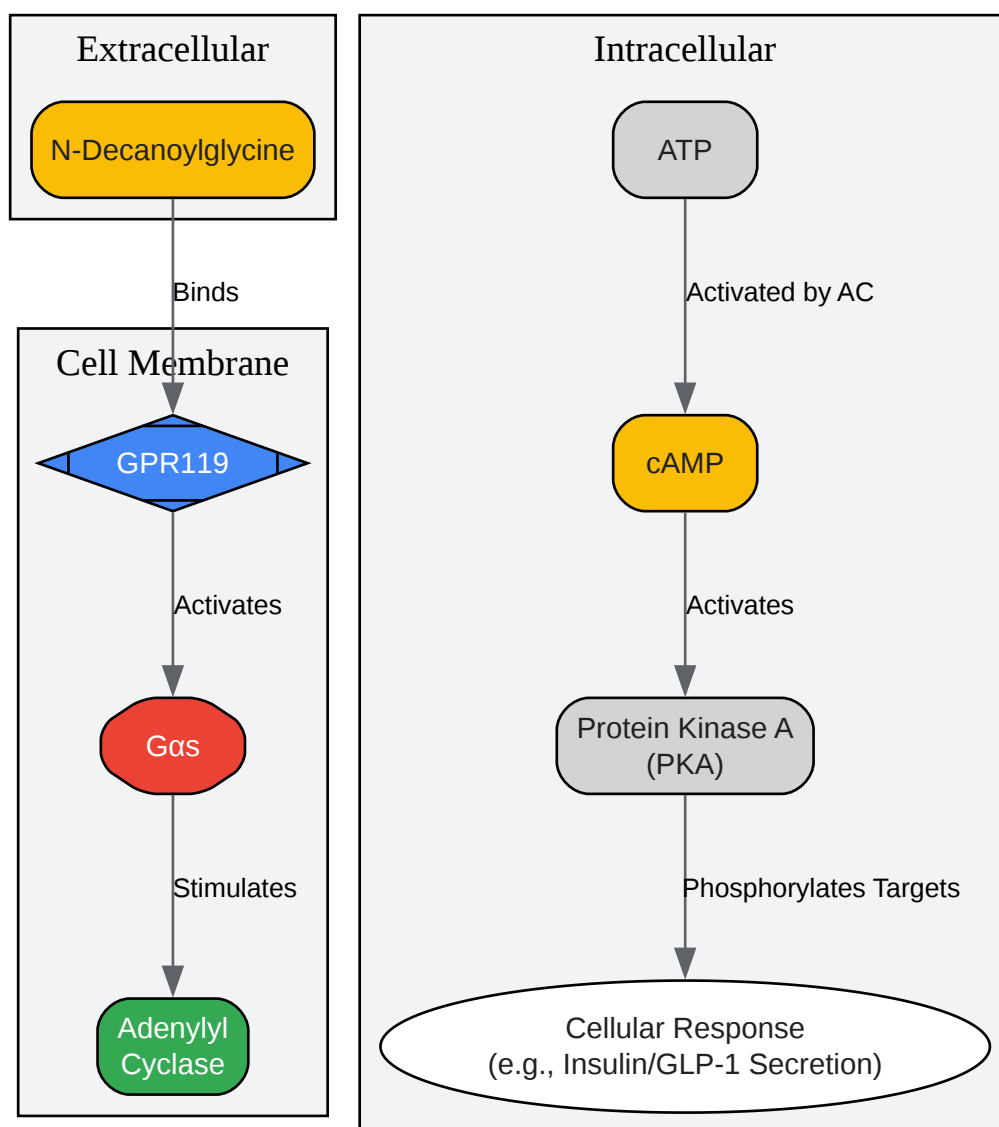


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Hypothetical PPARα Signaling Pathway for **N-Decanoylglycine**.

G-Protein Coupled Receptor 119 (GPR119)

GPR119 is a Gs-coupled receptor predominantly expressed in pancreatic β -cells and intestinal L-cells.[8] Activation of GPR119 leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[9][10][11] In pancreatic β -cells, elevated cAMP enhances glucose-stimulated insulin secretion. In intestinal L-cells, it promotes the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[12] Several N-acyl derivatives, particularly those with oleoyl and palmitoleoyl chains, have been identified as GPR119 agonists.[13] While the direct interaction of **N-decanoylglycine** with GPR119 has not been extensively characterized, its structural similarity to known lipid agonists suggests it as a potential endogenous ligand.



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Hypothetical GPR119 Signaling Pathway for **N-Decanoylglycine**.

Data Presentation

Quantitative data on the endogenous levels and biological activity of **N-decanoylglycine** are sparse. The following tables summarize available data for **N-decanoylglycine** and related N-acylglycines to provide a comparative context.

Table 1: Endogenous Concentrations of N-Acylglycines in Biological Matrices

N-Acylglycine	Matrix	Species	Concentration	Reference
N-Decanoylglycine	Human Plasma	Human	Not Quantified	[2][14]
N-Decanoylglycine	Bovine	Bovine	Not Quantified	[15]
Various N-Acylglycines	Human Urine	Human	1.0 - 500 nM (LLOQ)	[16]
Various N-Acylglycines	Human Dried Blood Spots	Human	0.005 - 25.0 µM (Linear Range)	[17][18]

Note: Specific concentration values for endogenous **N-decanoylglycine** are not readily available in the current literature. The provided ranges refer to the analytical methods' capabilities for a panel of N-acylglycines.

Table 2: In Vitro Biological Activity of GPR119 Agonists

Compound	Assay Type	Cell Line	Parameter	Value	Reference
N-Decanoylglycine	cAMP Accumulation	-	EC50	Data not available	-
AR231453 (Synthetic Agonist)	cAMP Accumulation	HEK293 (human GPR119)	EC50	4.7 nM	[19]
Oleoylethanol amide (OEA)	cAMP Accumulation	GPR119-transfected cells	-	Effective Agonist	[8]
N-Oleoylethanolamine (OLDA)	cAMP Accumulation	GPR119-transfected cells	-	Effective Agonist	[8]

Note: Data for the direct activation of GPR119 by **N-decanoylglycine** is not available. Data for a potent synthetic agonist and other endogenous N-acyl derivatives are provided for comparison.

Table 3: In Vitro Biological Activity of PPAR α Agonists

Compound	Assay Type	Cell Line	Parameter	Value	Reference
N-Decanoylglycine	Transactivation Assay	-	EC50	Data not available	-
Perfluorooctanesulfonate (PFOS)	Luciferase Reporter Assay	COS-1	EC50	13-15 μ M	[1]
Elafibranor (GFT505)	Transactivation Assay	-	EC50	45 nM	[20]
Lanifibranor	Transactivation Assay	-	EC50	~0.4 - 5 μ M	[21]

Note: Data for the direct activation of PPAR α by **N-decanoylglycine** is not available. Data for other known PPAR α activators are provided for context.

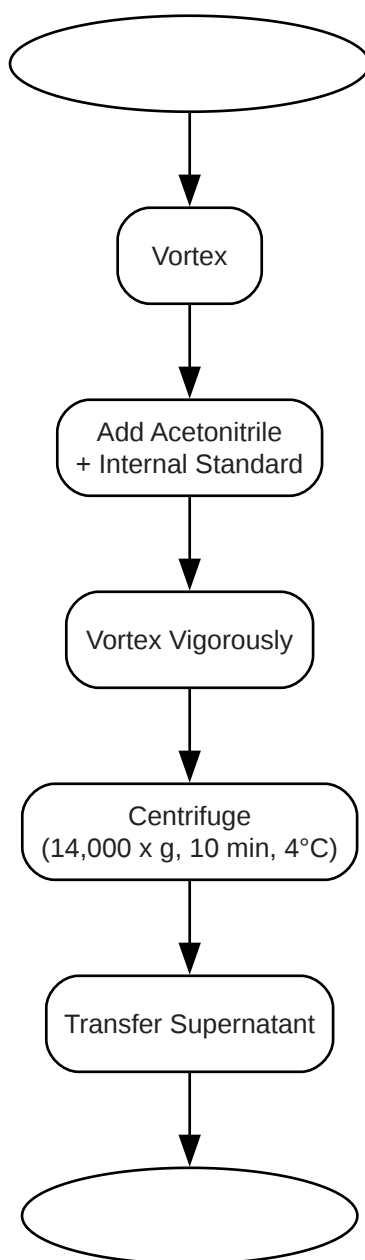
Experimental Protocols

Quantification of N-Decanoylglycine in Plasma by LC-MS/MS

This protocol provides a general method for the quantification of N-acylglycines, including **N-decanoylglycine**, in plasma samples.[\[22\]](#)

5.1.1. Sample Preparation (Protein Precipitation)

- Thaw plasma samples on ice.
- Vortex the sample for 10 seconds.
- In a clean microcentrifuge tube, add 50 μ L of plasma.
- Add 200 μ L of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled N-acylglycine).
- Vortex vigorously for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.



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Workflow for Plasma Sample Preparation.

5.1.2. LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A gradient from low to high organic content is used to elute the analytes.
- Flow Rate: Typically 0.3-0.5 mL/min.
- Mass Spectrometry (MS):
 - Ionization: Electrospray ionization (ESI) in positive or negative ion mode.
 - Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for **N-decanoylglycine** and the internal standard need to be optimized for the specific instrument used.

Cell-Based cAMP Assay for GPR119 Activation

This protocol describes a general method to assess the activation of GPR119 by a test compound, such as **N-decanoylglycine**, by measuring changes in intracellular cAMP levels. [\[19\]](#)

- Cell Culture: Culture a cell line stably expressing GPR119 (e.g., HEK293-hGPR119) in appropriate medium until confluent.
- Cell Seeding: Seed the cells into a 96- or 384-well plate at an optimized density.
- Compound Preparation: Prepare serial dilutions of **N-decanoylglycine** and control compounds (e.g., a known GPR119 agonist like AR231453 as a positive control, and vehicle as a negative control) in an appropriate assay buffer.
- Compound Addition: Add the diluted compounds to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.
- Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) following the manufacturer's instructions.
- Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the **N-decanoylglycine** concentration and calculate the EC50 value. [\[23\]](#)[\[24\]](#)

PPAR α Transactivation Assay

This protocol outlines a general method to determine the ability of a compound like **N-decanoylglycine** to activate PPAR α .^{[25][26]}

- **Cell Culture and Transfection:** Culture a suitable cell line (e.g., COS-1 or HepG2) and transfect the cells with a PPAR α expression plasmid and a reporter plasmid containing a PPRE driving the expression of a reporter gene (e.g., luciferase).
- **Compound Treatment:** After transfection, treat the cells with various concentrations of **N-decanoylglycine**, a known PPAR α agonist (positive control, e.g., WY-14643), and vehicle (negative control).
- **Incubation:** Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and reporter protein expression.
- **Reporter Gene Assay:** Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a suitable assay kit.
- **Data Analysis:** Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Generate a dose-response curve and calculate the EC50 value for **N-decanoylglycine**.

Conclusion

N-decanoylglycine is an endogenous metabolite with the potential to act as a signaling molecule in key metabolic pathways. While direct evidence for its specific biological functions and quantitative presence in various tissues is still being gathered, its structural similarity to other bioactive N-acyl amino acids suggests a role in the regulation of lipid metabolism and cellular signaling, possibly through the activation of PPAR α and GPR119. The detailed analytical and cell-based assay protocols provided in this guide offer a framework for researchers to further investigate the physiological and pathological significance of **N-decanoylglycine** and to explore its potential as a therapeutic target in metabolic diseases. Further research is warranted to elucidate the precise quantitative biology of this intriguing endogenous molecule.

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